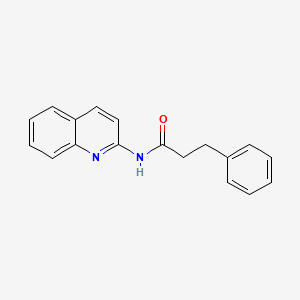
3-phenyl-N-2-quinolinylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-2-quinolinylpropanamide, also known as QPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. QPA belongs to the class of compounds known as amides and is synthesized through a multi-step process involving the reaction of 2-quinolinecarboxylic acid with phenylmagnesium bromide, followed by the addition of propionyl chloride. In
作用機序
The mechanism of action of 3-phenyl-N-2-quinolinylpropanamide is complex and involves multiple targets within the endocannabinoid system. This compound acts as a negative allosteric modulator of the CB1 receptor, which means that it binds to a different site on the receptor than the endocannabinoid ligands and reduces the activity of the receptor. This results in a decrease in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but current research suggests that it may have potential applications in a wide range of areas, including pain management, mood regulation, and appetite control. This compound has been shown to reduce pain sensation in animal models, and may have potential applications in the treatment of chronic pain conditions. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential applications in the treatment of mood disorders. Additionally, this compound has been shown to reduce food intake in animal models, suggesting that it may have potential applications in the treatment of obesity.
実験室実験の利点と制限
One of the main advantages of 3-phenyl-N-2-quinolinylpropanamide for lab experiments is its specificity for the CB1 receptor. Unlike other compounds that modulate the endocannabinoid system, this compound does not have significant activity at other receptors, which makes it a useful tool for studying the specific effects of CB1 receptor modulation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are many potential future directions for research on 3-phenyl-N-2-quinolinylpropanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of this compound and reduce the overall cost of production. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify potential applications in areas such as pain management, mood regulation, and appetite control. Finally, there is a need for more research on the potential limitations and side effects of this compound, in order to fully understand its safety and efficacy.
合成法
The synthesis of 3-phenyl-N-2-quinolinylpropanamide involves the reaction of 2-quinolinecarboxylic acid with phenylmagnesium bromide, followed by the addition of propionyl chloride. The reaction is carried out under anhydrous conditions and requires careful temperature control. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学的研究の応用
3-phenyl-N-2-quinolinylpropanamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a modulator of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that plays a key role in regulating a wide range of physiological processes, including pain sensation, mood, and appetite. This compound has been shown to modulate the activity of the endocannabinoid system by acting as a negative allosteric modulator of the CB1 receptor, which is one of the primary receptors involved in the endocannabinoid system.
特性
IUPAC Name |
3-phenyl-N-quinolin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18(13-10-14-6-2-1-3-7-14)20-17-12-11-15-8-4-5-9-16(15)19-17/h1-9,11-12H,10,13H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISDNTODXZLCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

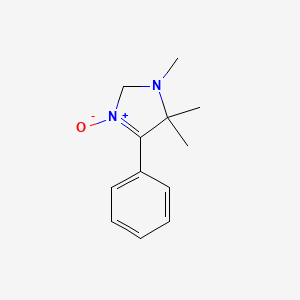
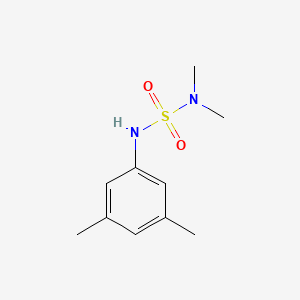
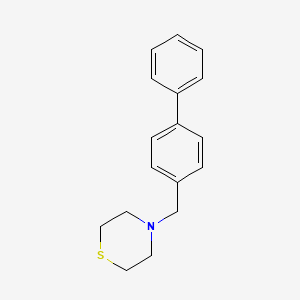
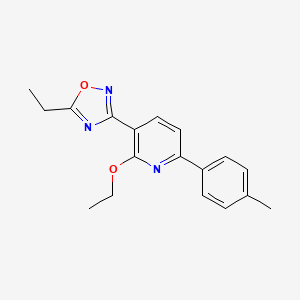
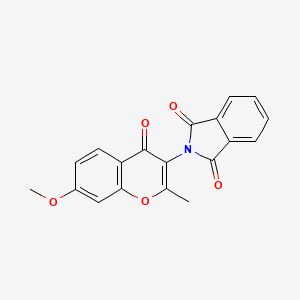
![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
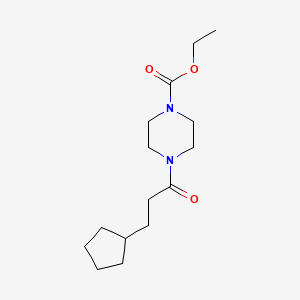
![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)
